BenchChemオンラインストアへようこそ!

4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-Hydroxyethyl)-docosapentaenamide

Cannabinoid Pharmacology Endocannabinoid Signaling Receptor Profiling

4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-Hydroxyethyl)-docosapentaenamide (CAS: 211817-55-9; MF: C24H39NO2; MW: 373.57) is an ω-6 polyunsaturated N-acylethanolamine (NAE) featuring a docosapentaenoyl (C22:5, ω-6) acyl chain amidated to 2-hydroxyethylamine. This compound is endogenously produced in mammalian tissues and is classified within the n-6 NAE subclass—which includes anandamide (AEA, C20:4, ω-6) and docosatetraenoylethanolamine (C22:4, ω-6).

Molecular Formula C24H39NO2
Molecular Weight 373.6 g/mol
Cat. No. B8050272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-Hydroxyethyl)-docosapentaenamide
Molecular FormulaC24H39NO2
Molecular Weight373.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO
InChIInChI=1S/C24H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h6-7,9-10,12-13,15-16,18-19,26H,2-5,8,11,14,17,20-23H2,1H3,(H,25,27)/b7-6-,10-9-,13-12-,16-15-,19-18-
InChIKeyIZUGLNJRCDBYKA-WMPRHZDHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-Hydroxyethyl)-docosapentaenamide: ω-6 N-Acylethanolamine Endocannabinoid for CB2/TRPV1 Receptor Studies


4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-Hydroxyethyl)-docosapentaenamide (CAS: 211817-55-9; MF: C24H39NO2; MW: 373.57) [1] is an ω-6 polyunsaturated N-acylethanolamine (NAE) featuring a docosapentaenoyl (C22:5, ω-6) acyl chain amidated to 2-hydroxyethylamine . This compound is endogenously produced in mammalian tissues and is classified within the n-6 NAE subclass—which includes anandamide (AEA, C20:4, ω-6) and docosatetraenoylethanolamine (C22:4, ω-6) [2]. Unlike its n-3 structural analogs, this ω-6 docosapentaenoyl ethanolamide (DPEA) exhibits a distinct receptor activation profile, engaging both cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid 1 (TRPV1) channel, thereby functioning as a 'genuine' endocannabinoid and 'endovanilloid' [2].

Why Substitution with n-3 DPA Ethanolamide or Other NAEs Compromises Experimental Reproducibility


Within the NAE family, even compounds sharing identical molecular formulas can exhibit profoundly divergent receptor pharmacology driven solely by the position of the terminal double bond (ω-6 vs. ω-3) [1]. While the ω-6 docosapentaenoyl derivative (the subject compound) activates both CB1 and CB2 receptors as well as TRPV1 channels, the ω-3 docosapentaenoyl derivative (N-(2-hydroxyethyl)-7Z,10Z,13Z,16Z,19Z-docosapentaenamide; CAS: 351317-23-2) fails to activate CB1 receptors entirely [1]. Substituting the ω-6 compound with its ω-3 counterpart—or with saturated NAEs like palmitoylethanolamine (PEA) which shows no cannabinoid receptor activity [1]—would fundamentally alter the signaling outcome in any assay system measuring cAMP inhibition, calcium mobilization, or downstream transcriptional responses. Furthermore, the target compound's physicochemical properties (e.g., calculated LogP 6.12 ) dictate distinct solubility and formulation requirements relative to shorter-chain analogs such as AEA or eicosapentaenoyl ethanolamide (EPEA). Generic substitution without explicit verification of chain length, double-bond geometry, and ω-series classification therefore introduces unacceptable variability in preclinical research and assay development.

Quantitative Differentiation of 4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-Hydroxyethyl)-docosapentaenamide from n-3 Analogs and Saturated NAEs


CB1 Receptor Activation: Binary Difference Between ω-6 DPA Ethanolamide and ω-3 DPA Ethanolamide

In rapid-response functional assays of human CB1 receptors, the ω-6 docosapentaenoyl ethanolamide derivative (target compound) activates CB1 receptors, whereas the ω-3 docosapentaenoyl derivative (N-(2-hydroxyethyl)-7Z,10Z,13Z,16Z,19Z-docosapentaenamide) fails to activate CB1 receptors [1]. This represents a qualitative difference in receptor engagement that cannot be inferred from structural similarity alone.

Cannabinoid Pharmacology Endocannabinoid Signaling Receptor Profiling

TRPV1 Channel Activation Profile: ω-6 DPA Ethanolamide vs. ω-3 DPA Ethanolamide

The target ω-6 docosapentaenoyl ethanolamide activates TRPV1 channels, a property shared with the ω-3 docosapentaenoyl derivative [1]. However, this activity distinguishes both docosapentaenoyl NAEs from saturated NAEs such as palmitoylethanolamine (PEA), stearoylethanolamine (SEA), and oleoylethanolamine (OEA), which show no activation of either CB1, CB2, or TRPV1 receptors [1].

TRPV1 Signaling Endovanilloid Pharmacology Pain Research

LogP Value Differentiation: Higher Lipophilicity of ω-6 DPA Ethanolamide Relative to Shorter-Chain NAEs

The calculated LogP of 4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-Hydroxyethyl)-docosapentaenamide is 6.12 , reflecting its C22:5 polyunsaturated acyl chain length. This value substantially exceeds the LogP of the prototypical endocannabinoid anandamide (AEA, C20:4, ω-6), which exhibits a LogP of approximately 5.1, as well as shorter-chain NAEs such as palmitoylethanolamine (PEA, C16:0, LogP approximately 4.2).

Physicochemical Characterization Formulation Development Lipidomics

Oxygenated Metabolite CB2 Agonist Potency: 15-HEDPEA as a Downstream Bioactive Signal of DPA Ethanolamide Metabolism

Although direct CB2 EC50 data for the parent ω-6 DPA ethanolamide compound are not available in the public literature, its oxygenated metabolite 15-hydroxy-16(17)-epoxy-docosapentaenoyl ethanolamide (15-HEDPEA) exhibits potent CB2 receptor agonism with an EC50 of 1.0 × 10⁻¹⁰ M (0.1 nM) [1]. This value is comparable to that of 10,17-dihydroxydocosahexaenoyl ethanolamide (10,17-diHDHEA; EC50 = 3.9 × 10⁻¹⁰ M) [1], both representing some of the most potent CB2 agonists among endogenously produced NAE metabolites. The presence of the ω-6 docosapentaenoyl backbone is a critical structural determinant for enzymatic conversion to these oxygenated species; substituting with the ω-3 isomer would yield an altered metabolite profile due to distinct cytochrome P450 and epoxygenase substrate specificity.

Lipid Metabolism Anti-Inflammatory Signaling CB2 Agonist

Comparative CB2 Receptor Preference: n-6 DPA Ethanolamide vs. Anandamide (AEA)

Anandamide (AEA, C20:4, ω-6) shows a pronounced preference for CB1 over CB2 receptors, with reported CB1 EC50 values ranging from 0.7 nM to 89 nM and CB2 EC50 values approximately 1000-fold higher (~1352 nM) [1]. In contrast, n-6 docosapentaenoyl ethanolamide activates both CB1 and CB2 receptors but with a distinct functional profile in tissue-level signaling [2]. Although direct EC50 comparisons for the parent compound are unavailable, literature indicates that DPEA activates CB2 and TRPV1 channels [3], whereas AEA is a weak partial agonist at CB2 and a more potent agonist at CB1. This divergence in CB2 engagement is critical for studies focused on peripheral cannabinoid signaling and immune modulation, where CB2-selective effects are desired without the psychoactive liability associated with CB1 activation.

CB2-Selective Signaling Immunomodulation Endocannabinoid Research

Biosynthetic Origin and Endogenous Tissue Levels Differentiate ω-6 DPA Ethanolamide from ω-3 DPA Ethanolamide

The target ω-6 docosapentaenoyl ethanolamide is derived from ω-6 docosapentaenoic acid (DPA n-6, 22:5, ω-6), which is endogenously synthesized via elongation of arachidonic acid (AA, C20:4, ω-6). In contrast, the ω-3 analog originates from ω-3 docosapentaenoic acid (DPA n-3, 22:5, ω-3), derived from eicosapentaenoic acid (EPA, C20:5, ω-3) elongation [1]. LC-MS/MS quantification in human tissue studies demonstrates that ω-6 and ω-3 DPA ethanolamide species exhibit distinct abundance patterns across healthy and diseased states; for example, DPEA levels are significantly altered in psoriatic skin substitutes following α-linolenic acid treatment, whereas other NAEs show divergent regulation patterns [2]. This differential endogenous regulation means that exogenously applied ω-6 DPA ethanolamide cannot be replaced by the ω-3 form in studies aiming to recapitulate specific physiological or pathological lipid signaling networks.

Lipidomics Endogenous Cannabinoid Quantification Metabolic Tracing

Validated Research and Industrial Applications for 4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-Hydroxyethyl)-docosapentaenamide Based on Differential Evidence


Endocannabinoid/Endovanilloid Dual-Signaling Pathway Dissection in Neuroinflammation and Pain Models

This compound uniquely activates CB1, CB2, and TRPV1 receptors [1], distinguishing it from both ω-3 analogs (which lack CB1 activity) and saturated NAEs (which lack all three activities). Researchers investigating the convergence of cannabinoid and vanilloid signaling cascades in neuroinflammatory pain, synaptic plasticity, or thermal nociception should select this ω-6 DPA ethanolamide to fully recapitulate the endogenous 'genuine' endocannabinoid and 'endovanilloid' phenotype. In vivo studies using this compound can evaluate its antihyperalgesic potential through combined CB1/CB2/TRPV1 engagement, a multi-target profile not achievable with anandamide (CB1-biased) or the ω-3 DPA analog (CB1-inactive).

Metabolic Tracing of Oxygenated Anti-Inflammatory Lipid Mediator Biosynthesis from ω-6 Docosapentaenoyl Precursors

The oxygenated metabolite 15-HEDPEA, derived from docosapentaenoyl ethanolamide, is a potent CB2 agonist (EC50 = 0.1 nM) with demonstrated in vivo organ-protective effects in murine reperfusion injury and anti-platelet-leukocyte aggregate activity at concentrations as low as 10 pM in human whole blood [2]. This compound is essential for studies requiring the ω-6 docosapentaenoyl backbone as the specific substrate for cytochrome P450 epoxygenases and lipoxygenases that generate 15-HEDPEA and related anti-inflammatory mediators. Substitution with the ω-3 analog will yield an entirely different epoxide regioisomer profile and altered CB2 potency. Applications include lipidomics workflow validation, enzyme kinetics characterization, and preclinical evaluation of resolution-phase inflammation.

Structure-Activity Relationship Studies of Polyunsaturated NAE Chain Length and ω-Series on CB Receptor Bias

With a calculated LogP of 6.12 , this C22:5 ω-6 compound provides a critical data point for SAR series examining how acyl chain length (C20 vs. C22) and ω-series designation (ω-6 vs. ω-3) modulate cannabinoid receptor engagement and physicochemical properties. Systematic comparison against AEA (C20:4 ω-6, LogP ≈ 5.1), the ω-3 DPA analog (C22:5 ω-3, CB1-inactive) [1], and DHA ethanolamide (C22:6 ω-3, CB2-preferring) allows medicinal chemists to deconvolute the contributions of chain length, unsaturation number, and terminal double-bond position to receptor pharmacology and membrane partitioning. This compound is indispensable for building predictive QSAR models and for designing next-generation CB2-selective or dual CB/TRPV1 ligands with optimized drug-like properties.

LC-MS/MS Lipidomics Internal Standard and Reference Material for ω-6 NAE Quantification

Given the distinct chromatographic retention and fragmentation patterns of ω-6 versus ω-3 NAE species, high-purity 4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-Hydroxyethyl)-docosapentaenamide serves as an essential reference standard for lipidomics workflows quantifying endogenous NAE profiles in mammalian tissues. Studies have demonstrated that DPEA levels are differentially regulated in disease states such as psoriasis [3] and correlate with antihyperalgesic phenotypes. Reliable quantification of this specific ω-6 species requires an authenticated reference compound, as co-elution with the ω-3 isomer or other isobaric species can confound MS-based quantitation. Procurement of this structurally verified ω-6 DPA ethanolamide ensures accurate biomarker discovery and validation in translational research settings.

Quote Request

Request a Quote for 4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-Hydroxyethyl)-docosapentaenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.